3-hydroxy-N'-(propan-2-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N’-(propan-2-ylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group, a benzene ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 3-hydroxybenzohydrazide with acetone. The reaction is carried out in an ethanol solution, where the mixture is stirred at 50°C for about 30 minutes. The product is then cooled to room temperature and filtered to obtain a clear yellow solution. Slow evaporation of the solvent at room temperature over two weeks results in the formation of yellow crystals .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-(propan-2-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-hydroxy-N’-(propan-2-ylidene)benzohydrazide has several applications in scientific research:
Coordination Chemistry: It is used to form coordination polymers with metals such as cadmium, which are studied for their structural properties.
Medicinal Chemistry: Hydrazide derivatives are explored for their potential biological activities, including antifungal and antitumor properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify metal ions.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide involves its ability to form stable complexes with metal ions. The hydroxyl and hydrazide groups act as ligands, coordinating with metal ions to form octahedral or other geometrical structures. This coordination can influence the biological activity of the compound, making it useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-(propan-2-ylidene)benzohydrazide
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
Uniqueness
3-hydroxy-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of the hydroxyl group on the benzene ring, which enhances its ability to form hydrogen bonds and coordinate with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in coordination chemistry and medicinal applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-hydroxy-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)11-12-10(14)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
PXMSOCUBZORDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.